molecular formula C6H13BrS B1438674 2-[(2-Bromoethyl)sulfanyl]-2-methylpropane CAS No. 5755-60-2

2-[(2-Bromoethyl)sulfanyl]-2-methylpropane

Cat. No. B1438674
CAS RN: 5755-60-2
M. Wt: 197.14 g/mol
InChI Key: HPXSZQNSRRWXRY-UHFFFAOYSA-N
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Description

2-[(2-Bromoethyl)sulfanyl]-2-methylpropane (2B2M) is an organic compound that has been studied for its potential applications in the field of chemistry and pharmaceuticals. It is a colorless liquid with a boiling point of 102°C and a melting point of -50°C. 2B2M is a brominated alkyl sulfide and is a derivative of propane. It is widely used as a reagent in organic synthesis and has been studied for its potential applications in the fields of drug development and medicinal chemistry.

Scientific Research Applications

Stereoselective Nucleophilic Addition

The compound has been explored in the context of stereoselective nucleophilic 1,2-addition reactions. A study by Hennum et al. (2014) found that this reaction, using similar compounds, is influenced by both the Lewis acid character and nucleophile nature of reagents, contributing to the understanding of reaction mechanisms in organic synthesis (Hennum et al., 2014).

Applications in Polymer Science

In the field of polymer science, derivatives of similar compounds have been utilized. Zhang Hong (2006) reviewed the properties and applications of 2-acrylamido-2-methylpropane sulfonic acid, highlighting its use in industries like oil-gas exploitation and water treatment (Zhang Hong, 2006).

Radiosynthesis Applications

Radiosynthesis, particularly in developing positron emission tomography (PET) tracers, also employs compounds with a similar structure. Rotteveel et al. (2017) successfully synthesized related compounds and demonstrated their utility in further radiosynthesis reactions (Rotteveel et al., 2017).

Role in Synthesis of Deuterium-Labeled Compounds

Sassi et al. (1999) utilized similar compounds in the synthesis of deuterium-labeled isobutane, a process involving a combination of classical organic chemistry and H/D exchange processes (Sassi et al., 1999).

Mechanism of Action

The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For example, certain reactions may only occur under specific conditions, and the compound’s stability could be affected by factors like light, heat, or the presence of oxygen .

properties

IUPAC Name

2-(2-bromoethylsulfanyl)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrS/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXSZQNSRRWXRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656042
Record name 2-[(2-Bromoethyl)sulfanyl]-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5755-60-2
Record name 2-[(2-Bromoethyl)sulfanyl]-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-bromoethyl)sulfanyl]-2-methylpropane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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